3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione
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Overview
Description
3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This particular compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent steps include N-alkylation and other functional group modifications to introduce the benzyl, methoxyphenyl, and dimethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. Indole derivatives are known to bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole core.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Uniqueness
What sets 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione apart is its unique combination of functional groups and the pyrimidoindole core.
Properties
Molecular Formula |
C27H26N3O3+ |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-4aH-pyrimido[5,4-b]indol-1-ium-2,4-dione |
InChI |
InChI=1S/C27H26N3O3/c1-18-12-13-23-22(14-18)24-25(28(23)2)26(31)30(16-19-8-5-4-6-9-19)27(32)29(24)17-20-10-7-11-21(15-20)33-3/h4-15,25H,16-17H2,1-3H3/q+1 |
InChI Key |
AKXQLNGBUOOGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2=[N+](C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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